1-叠氮丁烷

描述

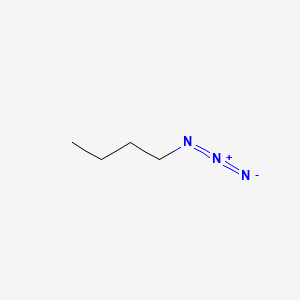

1-Azidobutane is a compound that falls within the class of azido compounds, which are characterized by the presence of an azide functional group (-N3). Azido compounds, such as 1-azidobutane, are known for their application in various chemical syntheses, including the preparation of complex peptides and heterocycles. They are particularly valued in organic chemistry due to their versatility and reactivity, which allow them to participate in a variety of chemical transformations.

Synthesis Analysis

The synthesis of azido compounds can be approached through several methods. For instance, azido acids, which are closely related to 1-azidobutane, can be synthesized from α-amino acids or esters, via α-substitution, electrophilic azidation, or condensation reactions . These methods provide a pathway to introduce the azide group into the molecule, which is a key step in the synthesis of 1-azidobutane and its derivatives. Additionally, the synthesis of azidoalanes, which are aluminum-containing azido compounds, involves careful control of reaction conditions and can be analyzed using X-ray crystallography and ab initio calculations .

Molecular Structure Analysis

The molecular structure of azido compounds is crucial for understanding their reactivity. For example, the azidoalane [Me2N(CH2)3]AltBu(N3) has been structurally characterized by X-ray analysis, revealing a monomeric species in the solid state . Such detailed structural information is essential for predicting the behavior of azido compounds in chemical reactions and for designing new compounds with desired properties.

Chemical Reactions Analysis

Azido compounds are known for their ability to undergo a variety of chemical reactions. They can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition, which is a key step in the synthesis of heterocyclic compounds like triazoles and oxazines . Additionally, azido groups can be transformed into other functional groups, such as amines, through reduction reactions, which is a common strategy in the synthesis of complex molecules like peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido compounds are influenced by the presence of the azide group. For instance, aromatic polyesters containing pendant azido groups exhibit unique properties, such as the ability to form tough, transparent, and flexible films. These materials can be characterized using techniques like FT-IR, NMR spectroscopy, XRD, TGA, and DSC analysis . The azide group also allows for chemical modifications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can lead to thermal cross-linking to form network structures .

科学研究应用

1. 光敏衍生物的合成

1-叠氮丁烷及其衍生物已用于合成光敏化合物,用于生物学研究。例如,使用光敏叠氮基合成了一种矮壮素(一种赤霉素生物合成抑制剂)的叠氮衍生物。该化合物证明与细胞色素 P-450 有效结合,表明其在生物系统中用作光亲和标记剂的潜力 (Hallahan 等人,1988)。

2. 药物类似物的开发

已经进行了使用叠氮丁烷开发现有药物类似物方面的研究。例如,有人对从 4-叠氮丁烷腈合成 4-氨基丁腈进行了研究,4-叠氮丁烷腈是针对帕金森病和阿尔茨海默病等神经系统疾病的治疗药物的重要中间体 (Capon 等人,2020)。

3. 药物化学

在药物化学中,1-叠氮丁烷衍生物已被用于创建独特的部分。一个例子是从 1-叠氮-3-碘代双环[1.1.1]戊烷中开发双环[1.1.1]戊-1-胺,证明了该化合物在合成药理学相关结构方面的多功能性 (Goh 等人,2014)。

4. 烷基叠氮化物的合成

1-叠氮丁烷已被合成并通过分析和光谱表征,作为一系列单叠氮烷烃的一部分。这些化合物,包括 1-叠氮丁烷,由于其独特的性质,在各种化学环境中具有潜在的应用 (Moriarty, 1991)。

5. 在高能材料中的应用

中国的研究探索了将 1-叠氮丁烷用作固体推进剂的高能叠氮粘合剂和增塑剂。这表明其在推进剂和炸药领域的潜在应用 (Ou 等人,1995)。

安全和危害

属性

IUPAC Name |

1-azidobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOJRSAENHTURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20994038 | |

| Record name | 1-Azidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azidobutane | |

CAS RN |

7332-00-5 | |

| Record name | Butane, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC239754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)